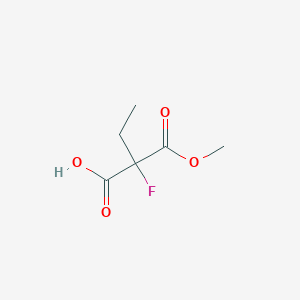

2-Fluoro-2-methoxycarbonylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-2-methoxycarbonylbutanoic acid is a useful research compound. Its molecular formula is C6H8FO4- and its molecular weight is 163.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Versatile Synthesis Applications

2-Fluoro-2-methoxycarbonylbutanoic acid and its derivatives are employed as versatile building blocks in the synthesis of fluorinated compounds. This compound is specifically utilized in the production of fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, coumarines, and benzothiopyranones. The diverse reactivity of this compound allows the synthesis of multiple products from the same reactant under varied conditions, demonstrating its utility in creating a wide range of fluorinated structures (Shi, Wang & Schlosser, 1996).

Chemical Reactivity and Synthesis

The reactivity of this compound and its esters has been studied to synthesize various trifluoromethyl-substituted compounds. These studies provide insights into the chemical behavior of these compounds under different conditions, showcasing their potential in synthesizing a range of fluorinated organic molecules (Andreev, Kolomiets & Fokin, 1991).

Methodological Advances in Synthesis

Innovative methodologies utilizing this compound derivatives have been developed to generate 2-fluoro-2-alkenoic acids, illustrating the compound's adaptability in synthesizing structurally diverse molecules. These methods expand the utility of fluorinated compounds in various chemical syntheses, including the production of pyrethroid derivatives (Coutrot, Grison & Sauvêtre, 1987).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2-Fluoro-2-methoxycarbonylbutanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-Butanone", "Methanol", "Hydrogen fluoride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Sodium carbonate", "Succinic anhydride", "Acetic anhydride", "Phosphorus pentoxide", "Methanesulfonic acid", "Ethyl acetate", "Diethyl ether", "Hexane", "Water" ], "Reaction": [ "Step 1: Conversion of 2-Butanone to 2-Fluoro-2-hydroxybutane", "2-Butanone is reacted with hydrogen fluoride and methanol to form 2-Fluoro-2-hydroxybutane.", "Step 2: Conversion of 2-Fluoro-2-hydroxybutane to 2-Fluoro-2-methoxycarbonylbutane", "2-Fluoro-2-hydroxybutane is reacted with succinic anhydride and acetic anhydride to form 2-Fluoro-2-methoxycarbonylbutane.", "Step 3: Conversion of 2-Fluoro-2-methoxycarbonylbutane to 2-Fluoro-2-methoxycarbonylbutanoic acid", "2-Fluoro-2-methoxycarbonylbutane is reacted with phosphorus pentoxide and methanesulfonic acid to form 2-Fluoro-2-methoxycarbonylbutanoic anhydride.", "2-Fluoro-2-methoxycarbonylbutanoic anhydride is then hydrolyzed with sodium hydroxide to form 2-Fluoro-2-methoxycarbonylbutanoic acid.", "The product is purified by extraction with ethyl acetate, followed by washing with sodium bicarbonate, sodium chloride, sodium sulfate, and sodium carbonate, and finally drying with anhydrous sodium sulfate.", "The final product is obtained by evaporation of the solvent and recrystallization from a suitable solvent such as diethyl ether or hexane." ] } | |

CAS-Nummer |

100701-52-8 |

Molekularformel |

C6H8FO4- |

Molekulargewicht |

163.12 g/mol |

IUPAC-Name |

2-fluoro-2-methoxycarbonylbutanoate |

InChI |

InChI=1S/C6H9FO4/c1-3-6(7,4(8)9)5(10)11-2/h3H2,1-2H3,(H,8,9)/p-1 |

InChI-Schlüssel |

ZXVDURWNSWCPQQ-UHFFFAOYSA-M |

SMILES |

CCC(C(=O)O)(C(=O)OC)F |

Kanonische SMILES |

CCC(C(=O)[O-])(C(=O)OC)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid](/img/structure/B2423310.png)

![2-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2423312.png)

![1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2423313.png)

![[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol](/img/structure/B2423315.png)

![ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate](/img/structure/B2423318.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2423321.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2423326.png)

![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)

![2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B2423330.png)